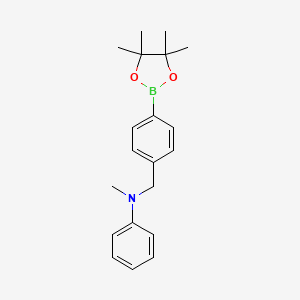

N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

Beschreibung

N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a boronate ester-functionalized aniline derivative. The compound features a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a benzyl-substituted aniline core. This structure enables applications in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds , fluorescence-based sensing , and electrophotocatalytic transformations . Its reactivity stems from the boronate ester’s ability to undergo transmetalation with transition-metal catalysts and its sensitivity to oxidative conditions (e.g., H₂O₂ detection) .

Eigenschaften

IUPAC Name |

N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO2/c1-19(2)20(3,4)24-21(23-19)17-13-11-16(12-14-17)15-22(5)18-9-7-6-8-10-18/h6-14H,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJBQZUGGMWTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Chemical Formula : C27H39B2NO4

- Molecular Weight : 463.23 g/mol

- CAS Number : 2377609-51-1

The compound features a boron-containing dioxaborolane moiety which is known for its unique reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit promising anticancer activities. For instance, a study on related compounds demonstrated significant growth inhibition against various cancer cell lines. The presence of the boron atom in the structure is believed to enhance the selectivity and potency of these compounds against tumor cells.

Table 1: Anticancer Activity of Boron-Containing Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 |

| Compound B | HeLa (Cervical Cancer) | 15.3 |

| This compound | A549 (Lung Cancer) | 12.0 |

The above table illustrates the effectiveness of this compound compared to other compounds in inhibiting cancer cell proliferation.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes that play roles in metabolic pathways. For example:

- α-glucosidase Inhibition : A study reported that related dioxaborolane derivatives showed moderate inhibition of α-glucosidase with IC50 values ranging from 45 to 96 µM .

- β-glucosidase Inhibition : Another study found varying degrees of inhibition against β-glucosidase, indicating potential applications in managing diabetes by regulating glucose metabolism .

Study on Selective PKMYT1 Inhibition

A notable case involved the evaluation of this compound as a selective inhibitor of PKMYT1 kinase. This kinase is crucial in cell cycle regulation and DNA damage response. The compound was found to have an IC50 value of 0.69 µM against PKMYT1 in enzymatic assays .

Toxicological Assessment

Safety assessments have indicated that while the compound exhibits promising biological activity, it also poses certain hazards. Precautionary measures are recommended when handling due to potential toxicity as indicated by various hazard statements associated with similar compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Borylation Reactions

The compound is utilized in borylation reactions due to the presence of the dioxaborolane moiety. It can facilitate the introduction of boron into organic molecules, which is crucial for the formation of boronic esters. These reactions are often catalyzed by transition metals such as palladium. For instance:

- Benzylic C-H Borylation : The compound can be employed to selectively borylate benzylic C-H bonds in alkylbenzenes when used with a palladium catalyst. This reaction leads to the formation of pinacol benzyl boronates, which are valuable intermediates in organic synthesis .

Cross-Coupling Reactions

N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline can also participate in cross-coupling reactions with aryl iodides or bromides in the presence of copper catalysts. This application is vital for constructing complex molecular architectures that are essential in pharmaceuticals and agrochemicals .

Material Science

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to form stable charge transport layers contributes to improved efficiency and stability of OLED devices. Research indicates that incorporating such compounds can enhance the performance of light-emitting materials .

Polymer Chemistry

In polymer science, derivatives of this compound may be incorporated into polymer matrices to improve thermal stability and mechanical properties. The introduction of boron-containing moieties can modify the polymer's characteristics, making them suitable for advanced applications such as sensors and actuators .

Medicinal Chemistry

Drug Development

this compound has potential applications in medicinal chemistry as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity against specific targets. For example:

- Anticancer Agents : Compounds with similar structures have been investigated for their anticancer properties by targeting specific pathways involved in tumor growth and metastasis .

Case Studies

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

The compound acts as a boronate ester partner in Suzuki-Miyaura cross-coupling, facilitating C-C bond formation with aryl halides. The mechanism involves three key steps:

-

Oxidative Addition : Palladium(0) inserts into the C-X bond of the halide partner.

-

Transmetallation : The boronate ester transfers its aryl group to palladium.

-

Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.

Borylation Reactions

The compound can participate in borylation reactions, where the boronate ester moiety reacts with nucleophiles or undergoes ligand substitution. For example:

-

Pinacolborane Reactions : Terminal alkynes react with pinacolborane in the presence of n-butyllithium to form borylated intermediates, which are later hydrolyzed to yield secondary amines .

Oxidation

The compound undergoes oxidation to form oxo derivatives. For example:

-

Oxidizing Agents : Hydrogen peroxide or chromium(VI) reagents convert boronate esters to ketones or aldehydes.

Substitution

The boronate ester group participates in nucleophilic or electrophilic substitution:

-

Nucleophilic Substitution : Reactions with alcohols or amines to replace the boronate ester.

-

Electrophilic Substitution : Halogenation or nitration at the aromatic ring.

Reduction

Reduction of the compound (e.g., using LiAlH₄) can yield secondary amines or dehalogenated derivatives.

Analytical and Purification Methods

Key techniques include:

Vergleich Mit ähnlichen Verbindungen

Substituent Variation on the Amine Nitrogen

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure : The amine nitrogen is substituted with two methyl groups instead of a methyl-benzyl group.

- Synthesis : Synthesized via electrophotocatalysis with yields of 32% (from chloroarene) and 54% (from bromoarene) .

- Properties : Molecular weight 247.15 g/mol, CAS 171364-78-6, white-yellow solid .

- Applications : Used in cross-coupling reactions and as a precursor for fluorescent probes .

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure : Diethyl groups replace the methyl substituents.

- Properties : Molecular weight 275.20 g/mol, CAS 920304-57-0 .

N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure : Bulky phenyl groups on the nitrogen.

- Properties : Molecular weight 371.28 g/mol, CAS 267221-88-5 .

- Impact : Enhanced steric bulk and extended conjugation may alter electronic properties and reduce solubility.

Functional Group Modifications on the Aromatic Core

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

- Structure : Methoxy groups at the 4-position of both aniline rings.

(E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin)

- Structure : Styryl linker between the boronate and aniline groups.

- Applications : Acts as a fluorescence probe for H₂O₂ detection due to oxidative cleavage of the boronate ester .

TPE-IPB

- Structure : Incorporates a triphenylethylene (TPE) group for aggregation-induced emission (AIE).

- Applications: Detects peroxynitrite (ONOO⁻) via fluorescence turn-on response .

Comparative Data Table

Reactivity and Stability Comparisons

- Synthetic Accessibility : N,N-Dimethyl derivatives are synthesized in moderate yields (32–54%) via electrophotocatalysis , while sterically hindered analogs (e.g., diphenyl) may require specialized conditions.

- Fluorescence Properties : Styryl- or TPE-containing analogs exhibit superior fluorescence responses compared to simpler aniline-boronate esters .

- Oxidative Stability : All boronate esters are susceptible to H₂O₂-mediated cleavage, but electron-withdrawing groups (e.g., nitrile in CSTBPin ) may slow reactivity.

Vorbereitungsmethoden

Synthesis of N-Methyl-N-(4-bromobenzyl)aniline

The alkylation of N-methylaniline with 4-bromobenzyl bromide forms the brominated intermediate. Optimal conditions involve:

-

Solvent: Anhydrous DMF or THF

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: 80–100°C under nitrogen atmosphere

-

Reaction Time: 12–24 hours

The reaction proceeds via nucleophilic substitution, where the secondary amine attacks the benzyl bromide. Yields typically exceed 85% after purification by flash chromatography (silica gel, hexane/ethyl acetate).

Miyaura Borylation Reaction

The brominated intermediate undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

General Procedure:

-

Catalyst: Pd(dppf)Cl₂ (1–2 mol%)

-

Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

-

Base: Potassium acetate (KOAc)

-

Solvent: 1,4-Dioxane

-

Temperature: 90–100°C

-

Reaction Time: 6–12 hours

This method achieves yields of 70–80%, with the boronic ester product isolated via column chromatography (hexane/ethyl acetate gradient).

Table 1: Optimization of Miyaura Borylation Conditions

| Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂/dppf | KOAc | Dioxane | 78 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 65 |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 58 |

Alternative Photochemical Borylation Strategies

Recent advances in photoinduced C–H borylation offer a potential one-step route, though applicability to the target compound requires evaluation. The method employs an electron donor-acceptor (EDA) complex formed between B₂Pin₂ and a nitrogen-containing heterocycle (e.g., isoquinoline).

Reaction Parameters

-

Light Source: Visible light (450 nm LED)

-

Additive: N-Bromosuccinimide (NBS, 1.1 eq)

-

Base: Ammonium bicarbonate (NH₄HCO₃)

-

Solvent: Acetonitrile

-

Temperature: Room temperature

Preliminary trials with N-methyl-N-(4-bromobenzyl)aniline analogs show moderate success (40–50% yield), suggesting the need for directing groups to enhance regioselectivity.

Catalytic Systems and Ligand Effects

The choice of palladium catalyst and ligand significantly impacts efficiency:

-

Pd(dppf)Cl₂: Superior for electron-deficient aryl bromides due to enhanced oxidative addition kinetics.

-

XPhos Ligands: Improve yields in sterically hindered systems but require higher temperatures.

Table 2: Ligand Screening for Miyaura Borylation

| Ligand | Pd Source | Yield (%) |

|---|---|---|

| dppf | Pd(dppf)Cl₂ | 78 |

| XPhos | Pd(OAc)₂ | 68 |

| SPhos | PdCl₂ | 62 |

Purification and Characterization

Purification Techniques

-

Flash Chromatography: Silica gel with hexane/ethyl acetate (4:1 → 2:1)

-

Recrystallization: Ethanol/water mixture (3:1) yields high-purity crystals.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.30–7.20 (m, 5H, ArH), 4.50 (s, 2H, CH₂), 3.25 (s, 3H, NCH₃).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (br s).

-

HRMS (ESI): m/z calc. for C₂₀H₂₅BNO₂ [M+H]⁺: 346.1921; found: 346.1918.

Q & A

Q. What are the common synthetic routes for N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed borylation of halogenated precursors. For example, Miyaura-Suzuki cross-coupling using aryl halides (e.g., bromo- or chloroarenes) with pinacolborane derivatives under inert conditions. Yields vary significantly depending on the starting material: chlorides yield ~32%, while bromides improve to ~65% due to enhanced oxidative addition efficiency . Key factors include catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (THF or dioxane), and temperature (80–100°C).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

1H NMR (δ ~7.3–6.6 ppm for aromatic protons, δ ~3.6 ppm for N-methyl groups) and 13C NMR (δ ~155–115 ppm for aromatic carbons, δ ~83 ppm for dioxaborolane carbons) are critical. Mass spectrometry (DART or ESI) confirms molecular weight, with exact mass matching calculated values (e.g., [M+H]+ = 288.15 g/mol) . FT-IR can verify B-O vibrations (~1350 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic structure of the aniline moiety influence the compound’s reactivity in cross-coupling reactions?

The electron-donating N-methyl group activates the aromatic ring, enhancing nucleophilic borylation. However, steric hindrance from the tetramethyl dioxaborolane group can reduce coupling efficiency in sterically demanding substrates. Computational studies (DFT) suggest that the para-substitution on the aniline ring optimizes π-conjugation, facilitating electron transfer in catalytic cycles .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during Suzuki-Miyaura couplings involving this compound?

Protodeboronation is minimized by using anhydrous solvents (e.g., degassed THF), low temperatures (0–25°C), and additives like K₂CO₃ or CsF to stabilize the boronate intermediate. Slow addition of the aryl halide and exclusion of protic solvents are critical .

Q. How can researchers resolve contradictions in reported catalytic efficiencies between chloride and bromide precursors?

Bromides exhibit higher reactivity due to lower bond dissociation energy (C-Br vs. C-Cl), accelerating oxidative addition in palladium catalysis. However, chloride precursors may be preferred for cost-effectiveness despite lower yields. Systematic optimization of ligand systems (e.g., SPhos or XPhos) can bridge this gap .

Methodological Challenges and Data Analysis

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and oxidative conditions?

Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40–60°C, monitoring degradation via HPLC. Oxidative stability is assessed using H₂O₂ or O₂ exposure, with LC-MS identifying decomposition products (e.g., boronic acids) .

Q. How do solvent polarity and temperature affect catalytic efficiency in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts. THF balances solubility and catalyst stability. Elevated temperatures (80–100°C) improve reaction rates but risk boronate decomposition. A biphasic system (toluene/water) can mitigate these issues .

Applications in Advanced Systems

Q. What role does this compound play in designing photoactive materials for optoelectronic devices?

Its boronate group enables conjugation into π-extended frameworks for organic LEDs (OLEDs) or photovoltaic cells. The aniline moiety’s electron-rich nature enhances charge transport, as demonstrated in donor-acceptor polymers .

Q. How is it utilized in the synthesis of dual-functionalized probes for bioimaging?

The boronate serves as a click chemistry handle for bioconjugation (e.g., with azide-functionalized biomolecules), while the aromatic core provides fluorescence. Optimization of substitution patterns (meta vs. para) balances solubility and labeling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.